molecular formula C17H12Cl5NO2S B10945173 1-[2-(3,4-Dichlorophenyl)-1,3-thiazolidin-3-yl]-2-(2,4,6-trichlorophenoxy)ethanone

1-[2-(3,4-Dichlorophenyl)-1,3-thiazolidin-3-yl]-2-(2,4,6-trichlorophenoxy)ethanone

Cat. No.: B10945173
M. Wt: 471.6 g/mol
InChI Key: GMEUMHZBNIRXTB-UHFFFAOYSA-N
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Description

1-[2-(3,4-Dichlorophenyl)-1,3-thiazolidin-3-yl]-2-(2,4,6-trichlorophenoxy)ethanone is a complex organic compound that features a thiazolidine ring, a dichlorophenyl group, and a trichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-Dichlorophenyl)-1,3-thiazolidin-3-yl]-2-(2,4,6-trichlorophenoxy)ethanone typically involves multiple steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a dichlorophenyl derivative with a thiazolidine precursor under controlled conditions.

    Attachment of the Trichlorophenoxy Group: The trichlorophenoxy group is introduced through a substitution reaction, often using a suitable halogenated precursor and a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Refluxing: the reaction mixture to ensure complete reaction.

    Purification: steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-Dichlorophenyl)-1,3-thiazolidin-3-yl]-2-(2,4,6-trichlorophenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

1-[2-(3,4-Dichlorophenyl)-1,3-thiazolidin-3-yl]-2-(2,4,6-trichlorophenoxy)ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, possibly exhibiting antimicrobial, antifungal, or anticancer properties.

    Biological Studies: The compound is used in research to understand its interactions with biological systems, including its effects on cellular pathways and molecular targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-Dichlorophenyl)-1,3-thiazolidin-3-yl]-2-(2,4,6-trichlorophenoxy)ethanone involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular pathways and biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorophenyl)ethanone: A simpler analog with similar structural features but lacking the thiazolidine and trichlorophenoxy groups.

    2-Bromo-1-(2,4-dichlorophenyl)ethanone: Another related compound with a bromine atom instead of the thiazolidine ring.

Uniqueness

1-[2-(3,4-Dichlorophenyl)-1,3-thiazolidin-3-yl]-2-(2,4,6-trichlorophenoxy)ethanone is unique due to its combination of a thiazolidine ring and multiple chlorinated phenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H12Cl5NO2S

Molecular Weight

471.6 g/mol

IUPAC Name

1-[2-(3,4-dichlorophenyl)-1,3-thiazolidin-3-yl]-2-(2,4,6-trichlorophenoxy)ethanone

InChI

InChI=1S/C17H12Cl5NO2S/c18-10-6-13(21)16(14(22)7-10)25-8-15(24)23-3-4-26-17(23)9-1-2-11(19)12(20)5-9/h1-2,5-7,17H,3-4,8H2

InChI Key

GMEUMHZBNIRXTB-UHFFFAOYSA-N

Canonical SMILES

C1CSC(N1C(=O)COC2=C(C=C(C=C2Cl)Cl)Cl)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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